3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide Novel inhibitor of FOXM1 that block DNA binding, specifically downregulating FOXM1-activated genes with FOXM1 occupancy confirmed by ChIP-PCR
FDI-6 is an inhibitor of FOXM1 that block DNA binding. It act by specifically downregulating FOXM1-activated genes with FOXM1 occupancy confirmed by ChIP-PCR.
Brand Name: Vulcanchem
CAS No.: 313380-27-7
VCID: VC0527820
InChI: InChI=1S/C19H11F4N3OS2/c20-9-3-5-10(6-4-9)25-17(27)16-15(24)14-11(19(21,22)23)8-12(26-18(14)29-16)13-2-1-7-28-13/h1-8H,24H2,(H,25,27)
SMILES: C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=C(C=C4)F)N
Molecular Formula: C19H11F4N3OS2
Molecular Weight: 437.4 g/mol

3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

CAS No.: 313380-27-7

Cat. No.: VC0527820

Molecular Formula: C19H11F4N3OS2

Molecular Weight: 437.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide - 313380-27-7

Specification

Description Novel inhibitor of FOXM1 that block DNA binding, specifically downregulating FOXM1-activated genes with FOXM1 occupancy confirmed by ChIP-PCR
FDI-6 is an inhibitor of FOXM1 that block DNA binding. It act by specifically downregulating FOXM1-activated genes with FOXM1 occupancy confirmed by ChIP-PCR.
CAS No. 313380-27-7
Molecular Formula C19H11F4N3OS2
Molecular Weight 437.4 g/mol
IUPAC Name 3-amino-N-(4-fluorophenyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Standard InChI InChI=1S/C19H11F4N3OS2/c20-9-3-5-10(6-4-9)25-17(27)16-15(24)14-11(19(21,22)23)8-12(26-18(14)29-16)13-2-1-7-28-13/h1-8H,24H2,(H,25,27)
Standard InChI Key ZATJMMZPGVDUOM-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=C(C=C4)F)N
Canonical SMILES C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=C(C=C4)F)N
Appearance Solid powder

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